molecular formula C153H229Cl4N43O49S B607659 Glucagon CAS No. 16941-32-5

Glucagon

Numéro de catalogue B607659
Numéro CAS: 16941-32-5
Poids moléculaire: 3628.627
Clé InChI: DLAGKSYYPKVDCE-GEZPAFOGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glucagon is a hormone produced by the alpha cells in the pancreas . It plays a crucial role in regulating blood glucose levels by increasing blood sugar levels when they drop too low . It does this by triggering the liver to convert stored glucose (glycogen) into a usable form and then release it into the bloodstream . Glucagon also prevents the liver from taking in and storing glucose so that more glucose stays in the blood .


Synthesis Analysis

Glucagon is synthesized from a precursor molecule, proglucagon . The process of glucagon production involves the cleavage of proglucagon by proprotein convertase 2 in pancreatic islet α cells . In addition to the pancreas, glucagon is also produced by alpha cells in the stomach .


Molecular Structure Analysis

Glucagon is a 29-amino acid polypeptide . Its primary structure in humans is: NH2 - His - Ser - Gln - Gly - Thr - Phe - Thr - Ser - Asp - Tyr - Ser - Lys - Tyr - Leu - Asp - Ser - Arg - Arg - Ala - Gln - Asp - Phe - Val - Gln - Trp - Leu - Met - Asn - Thr - COOH . The glucagon fibril consists of many layers of flat sheets known as beta sheets stacked on top of one another .


Chemical Reactions Analysis

Glucagon undergoes various chemical reactions. For instance, the nitration of glucagon with tetranitromethane results in modifications of tyrosyl residues . Glucagon also catalyzes biologically important reactions, including esterolysis, lipid hydrolysis, and dephosphorylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of glucagon have been studied using a variety of techniques including mass spectrometry (MS), reversed phase HPLC (RP-HPLC), size exclusion HPLC (SE-HPLC), infrared (IR) spectroscopy, differential scanning calorimetry (DSC) and turbidity .

Applications De Recherche Scientifique

Regulation of Blood Glucose Levels

Glucagon plays a crucial role in the regulation of blood glucose levels. It was initially regarded as a hyperglycemic substance . When blood glucose levels drop, glucagon is secreted by the pancreatic α-cells. It then stimulates the liver to convert stored glycogen into glucose, which is released into the bloodstream, thereby increasing blood glucose levels .

Role in Metabolism

Recent research has revealed that glucagon has a broader role in metabolism, encompassing effects on glucose, amino acids (AAs), and lipid metabolism . The interplay of glucagon with nutrient intake, particularly of AAs, and non-nutrient components is central to its secretion .

Liver–α-Cell Axis

Glucagon has important roles in amino acid turnover and hepatic lipid oxidation in a feedback cycle known as the liver–α-cell axis . This axis emerges as a critical aspect of metabolic regulation .

Interaction with Other Hormones

The interplay between glucagon and other hormones, including insulin and incretins, is crucial for understanding its functions . This interaction is part of the complex regulation of glucagon secretion .

Role in Type 2 Diabetes Mellitus (T2DM)

Fasting and postprandial hyperglucagonemia have long been linked to the development and progression of type 2 diabetes (T2DM) . However, recent studies have brought to light the positive impact of glucagon agonists on lipid metabolism and energy homeostasis .

Therapeutic Applications

The potential therapeutic applications of targeting the glucagon pathway in the treatment of metabolic disorders are being explored . For instance, drugs targeting the glucagon receptor family have been developed to treat metabolic diseases .

Role in Lipid Metabolism

Human studies have demonstrated reduced plasma cholesterol and plasma total lipid concentrations after glucagon administration . This suggests a potential role of glucagon in lipid metabolism.

Role in Cardiovascular Function

Glucagon-like peptide-1 (GLP-1), a hormone that is closely related to glucagon, has been shown to regulate cardiovascular function . This suggests that glucagon may also have potential implications in cardiovascular health.

Mécanisme D'action

Target of Action

Glucagon is a peptide hormone, produced by alpha cells of the pancreas . Its primary target is the liver, where it binds to the glucagon receptor, a G protein-coupled receptor (GPCR) located in the plasma membrane of the cell . The liver cells are the main site of glucagon action, but glucagon receptors are also found in other parts of the body including the kidney, adipose tissue, brain, and the pancreatic β-cells .

Mode of Action

Upon binding to its receptor, glucagon activates the enzyme adenylate cyclase which increases cyclic AMP (cAMP) intracellularly . This activates protein kinase A which phosphorylates and activates a number of important enzymes in target cells . This activation of hepatic glucagon receptors stimulates glycogenolysis (the conversion of stored glycogen into glucose) and the release of glucose .

Biochemical Pathways

Glucagon primarily affects the glucose metabolism pathway. It promotes the breakdown of glycogen (glycogenolysis) to increase the concentration of glucose in the bloodstream . It also stimulates gluconeogenesis, which is the production of glucose from amino acids and glycerol in the liver . These actions of glucagon help maintain glucose homeostasis, especially during periods of fasting or low blood sugar .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of glucagon are crucial for its bioavailability and therapeutic effect. It is known that glucagon is a peptide hormone, and like other peptide hormones, it is likely to be absorbed into the bloodstream after secretion, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The primary result of glucagon’s action is an increase in blood glucose levels. By promoting glycogenolysis and gluconeogenesis in the liver, glucagon raises the concentration of glucose in the bloodstream . This is particularly important in preventing hypoglycemia (low blood sugar). In addition to its effects on glucose metabolism, glucagon also plays a role in lipid and amino acid metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of glucagon. For instance, glucagon secretion is more susceptible to changes in the plasma concentration of certain amino acids than to changes in plasma concentrations of glucose . Moreover, studies suggest that high-fat diet-induced hepatic steatosis is associated with glucagon resistance . Therefore, both internal body conditions and external environmental factors can impact the action of glucagon.

Orientations Futures

The future of glucagon research is promising. There is a renewed interest in glucagon biology due to its beneficial impact on weight loss and fatty liver diseases . This has sparked further pharmacological pursuits, including the development of dual and triple receptor agonists combining glucagon and incretin hormone receptor agonism .

Propriétés

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNOZXLGMXCHN-ZLPAWPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C153H225N43O49S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016809
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon., Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon., Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions., Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Glucagon

Color/Form

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER

CAS RN

9007-92-5, 16941-32-5
Record name Glucagon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucagon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Q & A

Q1: How does glucagon interact with its target and what are the downstream effects?

A1: Glucagon exerts its primary effects by binding to the glucagon receptor (GCGR), a G protein-coupled receptor primarily located in the liver. [, ] This binding triggers a signaling cascade, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). [, , , ] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various enzymes involved in glucose metabolism. [, ] This cascade ultimately promotes hepatic glucose production (HGP) by stimulating glycogenolysis and gluconeogenesis. [, , , ]

Q2: Does glucagon have any extra-hepatic effects?

A2: While the liver is the primary target, glucagon also exerts actions on other tissues. For instance, glucagon can directly stimulate lipolysis in adipose tissue, although this effect might be less prominent at physiological glucagon concentrations. [] Additionally, glucagon influences satiety signaling in the brain, although the mechanisms are complex and may involve interplay with other hormones like ghrelin. []

Q3: What is the role of mini-glucagon in the heart?

A3: Research suggests that cardiac cells process glucagon into its C-terminal fragment, mini-glucagon (19-29). [] This fragment plays a crucial role in the positive inotropic effect of glucagon on the heart. Mini-glucagon triggers the release of arachidonic acid (AA) from cardiac cells, which in turn influences calcium homeostasis and potentiates the contractile effects of glucagon and cAMP. []

Q4: What is the molecular structure of glucagon?

A4: Glucagon is a 29-amino acid peptide hormone with the following sequence: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr.

Q5: Are there any modifications in glucagon structure that impact its activity?

A5: Yes, even subtle modifications in the glucagon structure can significantly impact its activity and receptor selectivity. For instance, replacing four amino acids in the N-terminal extracellular domain of the Glucagon-Like Peptide-1 receptor (GLP-1R) with the corresponding residues from the glucagon receptor drastically reduces its affinity for GLP-1 and increases its affinity for glucagon. [] Similarly, fluorescent labeling of tryptophan-25 in glucagon, while retaining its binding and adenylate cyclase activation capabilities, provides a valuable tool to study receptor disposition in cell membranes. []

Q6: How can we study the degradation of glucagon?

A6: Novel assays utilizing fluoresceinated and biotinylated glucagon, labeled at the N- and C-termini respectively, have been developed to study glucagon degradation. [] Proteolysis of this labeled glucagon separates the two tags, allowing for quantification of the degradation process using techniques like fluorescence or fluorescence polarization. []

Q7: How is glucagon secretion regulated within pancreatic islets?

A7: Glucagon secretion is tightly regulated by paracrine signaling within pancreatic islets. Insulin, released by β-cells, plays a key role in suppressing glucagon secretion from α-cells. [] This inhibitory effect of insulin involves direct modulation of α-cell signaling pathways and interaction with GABAergic mechanisms. [, ] Conversely, glycine, acting via α-cell glycine receptors, emerges as a primary stimulator of glucagon release. []

Q8: How does γ-hydroxybutyrate (GHB) influence glucagon secretion?

A8: GHB, produced by β-cells in response to glucose, acts as an inhibitory neurotransmitter on α-cells. [] This suggests that GHB, alongside glycine, contributes to the intricate receptor-based mechanism controlling glucagon release in response to metabolic signals. []

Q9: What is the role of glucagon in the development of type 2 diabetes?

A9: In type 2 diabetes, dysregulation of glucagon secretion contributes to hyperglycemia. [, ] Elevated glucagon levels, coupled with insulin resistance, result in excessive hepatic glucose production, further exacerbating hyperglycemia. [, , ]

Q10: Can glucagon antagonism be a potential therapeutic target for type 2 diabetes?

A10: Yes, glucagon antagonism is a promising therapeutic avenue for type 2 diabetes. By blocking glucagon's action on the liver, glucagon antagonists aim to reduce HGP and improve glycemic control. [, , ] Various approaches are being investigated, including monoclonal antibodies that block the glucagon receptor, offering potential for improved glucose management in individuals with type 2 diabetes. [, ]

Q11: What are the limitations of using glucagon or thyroid hormone individually for treating metabolic diseases?

A11: While both glucagon and thyroid hormone (T3) hold potential for treating metabolic diseases, their individual use is hampered by adverse effects. [] Glucagon can induce hyperglycemia, while T3 can lead to tachycardia and bone loss. []

Q12: How does the hybrid glucagon/T3 conjugate overcome these limitations?

A12: The glucagon/T3 conjugate leverages the beneficial effects of both hormones while minimizing their individual side effects. [] Studies in rodent models demonstrate its effectiveness in reducing cholesterol, reversing steatohepatitis, improving glucose tolerance, and reducing body weight without significant cardiovascular side effects. []

Q13: How does glucagon affect bile flow and bile acid metabolism?

A13: Glucagon stimulates bile flow through a mechanism distinct from that of secretin, involving different receptors. [] While secretin increases bicarbonate concentration in bile, glucagon does not. [] Intriguingly, glucagon potentiates secretin-stimulated bile flow, indicating a complex interplay between these hormones in regulating bile secretion. [] In patients with cirrhosis and liver cancer, glucagon administration after hepatectomy leads to a decrease in total bile acids, highlighting its potential role in managing bile acid metabolism in liver disease. []

Q14: How does glucagon influence glucose levels during fasting?

A15: Glucagon plays a critical role in maintaining glucose levels during prolonged fasting. [] By promoting HGP, glucagon ensures a steady supply of glucose to vital organs when dietary intake is absent. Studies in dogs demonstrate that suppressing glucagon secretion during fasting leads to a significant decline in glucose production, underscoring its importance in this metabolic state. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.